Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE involves several steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Amidation: The 2,4-dichlorophenoxyacetic acid is then reacted with an amine to form the corresponding amide.
Thienyl Carboxylation: The amide is further reacted with a thienyl carboxylate derivative to introduce the thiophene ring.
Esterification: The final step involves esterification with ethyl alcohol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
ETHYL (2,4-DICHLOROPHENOXY)ACETATE: A related compound with similar structural features but different functional groups.
2,4-DICHLOROPHENOXYACETIC ACID: A simpler analog used as a herbicide.
ETHYL 2-(4-(2-(2,4-DICHLOROPHENOXY)ACETAMIDO)PHENYL)ACETATE: Another structurally related compound with potential bioactivity.
Uniqueness
ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C26H24Cl2N2O7S |
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Molecular Weight |
579.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-[(2-ethoxycarbonylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C26H24Cl2N2O7S/c1-4-35-25(33)16-8-6-7-9-18(16)29-23(32)22-14(3)21(26(34)36-5-2)24(38-22)30-20(31)13-37-19-11-10-15(27)12-17(19)28/h6-12H,4-5,13H2,1-3H3,(H,29,32)(H,30,31) |
InChI Key |
OFMCRKSJQRGITL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)OCC)C |
Origin of Product |
United States |
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